molecular formula C11H10N4O4S B5817800 N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B5817800
M. Wt: 294.29 g/mol
InChI Key: VTYMMETXVJBPQB-UHFFFAOYSA-N
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Description

N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound features a nitro group at the 6-position of the benzimidazole ring and an acetyl group attached to a sulfanyl acetamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the reaction of 6-nitro-1H-benzimidazole-2-thiol with N-acetylglycine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The benzimidazole ring can also interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    6-nitro-1H-benzimidazole-2-thiol: A precursor in the synthesis of N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide.

    N-acetylglycine: Another precursor used in the synthesis

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and sulfanyl groups allows for a range of chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

N-acetyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c1-6(16)12-10(17)5-20-11-13-8-3-2-7(15(18)19)4-9(8)14-11/h2-4H,5H2,1H3,(H,13,14)(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYMMETXVJBPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)CSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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